1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with ethanamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
What sets this compound apart is its unique combination of the thiazole ring with the ethanamine moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2742660-55-3 |
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Molecular Formula |
C5H8Cl2N2S |
Molecular Weight |
199.1 |
Purity |
95 |
Origin of Product |
United States |
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